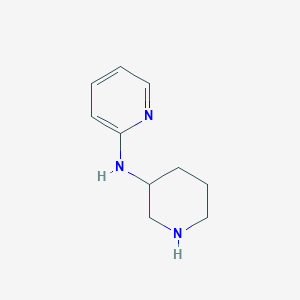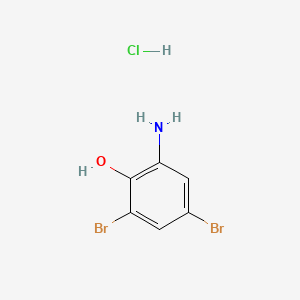![molecular formula C7H8Cl3NO B14050257 1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride](/img/structure/B14050257.png)
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride is a chemical compound with significant interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride typically involves the reaction of 2,3-dichlorobenzyl chloride with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an aqueous medium with a suitable base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pH control .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo nucleophilic substitution reactions, where the ammoniooxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products Formed
Oxidation: Formation of oximes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues. This interaction disrupts the normal function of the enzyme, leading to various biological effects. The compound’s ability to modify proteins also plays a crucial role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[(Ammoniooxy)methyl]-2-bromobenzene chloride
- 1-[(Ammoniooxy)methyl]-4-chlorobenzene chloride
Uniqueness
1-[(Ammoniooxy)methyl]-2,3-dichlorobenzene chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits different reactivity and potency in various applications .
Eigenschaften
Molekularformel |
C7H8Cl3NO |
|---|---|
Molekulargewicht |
228.5 g/mol |
IUPAC-Name |
(2,3-dichlorophenyl)methoxyazanium;chloride |
InChI |
InChI=1S/C7H8Cl2NO.ClH/c8-6-3-1-2-5(4-11-10)7(6)9;/h1-3H,4H2,10H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UXZWGKJQTVLXKD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CO[NH3+].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Indolo[2,3-b]indole, 5,6-dihydro-](/img/structure/B14050204.png)

![4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14050219.png)







